tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate is a chemical compound with the molecular formula C12H22N4O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the following steps :
Amination: Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes amination.
Reduction: The intermediate product is then reduced.
Esterification: The reduced product undergoes esterification.
Protection: The amino group is protected using trityl protection.
Condensation: Finally, the protected intermediate is condensed to form the target compound.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The overall yield of this synthetic route is approximately 59.5% .
Chemical Reactions Analysis
Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like chloroformates and azides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxamides, while substitution reactions can produce various carbamate derivatives .
Scientific Research Applications
Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound acts by inhibiting bacterial cell wall synthesis, leading to the death of the bacterial cells . The molecular targets include enzymes involved in the biosynthesis of the bacterial cell wall, such as penicillin-binding proteins (PBPs) .
Comparison with Similar Compounds
Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate can be compared with other similar compounds in the pyrazole family:
1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl carbamate: This compound has similar synthetic routes and applications but differs in its specific substituents and biological activities.
tert-butyl (4-aminobenzyl)carbamate: Another related compound with different substituents, used in different industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring a tert-butyl group and a carbamate functional group, contributes to its potential therapeutic applications, particularly in oncology and immunology.
- Molecular Formula : C₁₂H₂₂N₄O₂
- Molecular Weight : 254.33 g/mol
- Density : Approximately 1.16 g/cm³ (predicted)
- Boiling Point : Approximately 346 °C (predicted)
- Acid Dissociation Constant (pKa) : 12.92 (predicted)
The biological activity of this compound primarily involves the inhibition of specific kinases associated with cancer pathways. Notably, it targets the epidermal growth factor receptor (EGFR), which is crucial in the development and progression of various cancers. The compound has shown efficacy against mutations in EGFR that confer resistance to traditional therapies, making it a candidate for further development in cancer treatment.
Additionally, this compound exhibits anti-inflammatory properties. It may interact with toll-like receptors, suggesting potential applications in managing immune disorders.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | EGFR inhibitor, anti-inflammatory |
Tert-butyl N-(4-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Structure not provided | Anti-inflammatory |
Tert-butyl N-(1H-pyrazol-4-yl)carbamate | Structure not provided | Kinase inhibitor |
Tert-butyl (3-amino-1-cyclopentyl)-carbamate | Structure not provided | Potential anti-cancer |
The structural uniqueness of this compound enhances its selectivity for certain kinases while minimizing off-target effects compared to similar compounds. This dual role as both an anticancer agent and an immune modulator distinguishes it within the pyrazole family.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in various cancer models. For instance:
- Anticancer Activity : In vitro studies demonstrated that compounds containing the 1H-pyrazole scaffold effectively inhibited the growth of cancer cell lines, including lung, breast, and colorectal cancers. Specific focus on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells showed promising antiproliferative effects .
- Inflammation Modulation : The compound's interaction with inflammatory pathways suggests a role in reducing cytokine production. In assays measuring IL-17 and TNFα production, related pyrazole compounds exhibited IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, indicating strong anti-inflammatory potential .
- Kinase Inhibition : A study reported that modifications to the pyrazole structure could lead to enhanced potency against specific kinases involved in inflammatory processes, with some derivatives achieving IC50 values as low as 53 nM on p38 MAPK .
Properties
Molecular Formula |
C12H22N4O2 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-2-(2-methylpropyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C12H22N4O2/c1-8(2)7-16-10(9(13)6-14-16)15-11(17)18-12(3,4)5/h6,8H,7,13H2,1-5H3,(H,15,17) |
InChI Key |
NHXPVARDIUIGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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